

A Technical Guide to the Historical Research on Allyescaline by Alexander Shulgin

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Compound of Interest

Compound Name: *Allyescaline hydrochloride*

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For an audience of researchers, scientists, and drug development professionals, this document provides an in-depth analysis of Alexander Shulgin's foundational research on 4-allyloxy-3,5-dimethoxyphenethylamine, or Allyescaline (AL), as detailed in his seminal work, "PiHKAL: A Chemical Love Story."^{[1][2]}

Introduction

Alexander "Sasha" Shulgin (1925-2014) was a pioneering biochemist who systematically synthesized and bioassayed hundreds of psychoactive compounds from his home laboratory.^{[3][4]} His work, meticulously documented in the book PiHKAL ("Phenethylamines I Have Known and Loved"), provides the primary historical and scientific data for many novel psychedelic compounds.^{[2][5]} Allyescaline is cataloged as entry #2 in PiHKAL and is noted for being one of the more potent mescaline analogues Shulgin explored.^{[1][6]}

This guide summarizes Shulgin's original synthesis, quantitative dosage data, and qualitative commentary on Allyescaline, presenting it in a format tailored for technical review and further research. While first synthesized by Otakar Leminger in 1972, it was Shulgin's detailed exploration that brought the compound to the attention of the psychopharmacological community.^{[1][7]}

Experimental Protocols: Synthesis of Allyescaline

Shulgin's synthesis of Allyescaline is a multi-step process starting from homosyringonitrile. The protocol below is a direct interpretation of the methodology described in PiHKAL.^[1]

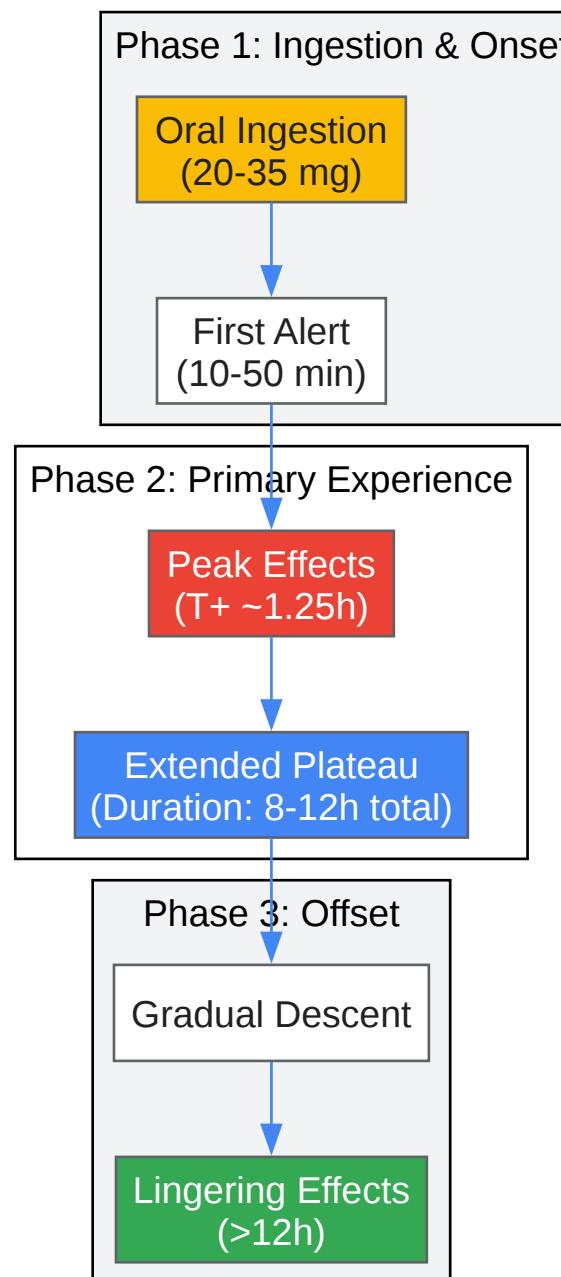
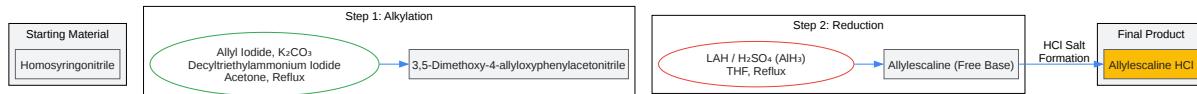
Synthesis of 3,5-Dimethoxy-4-allyloxyphenylacetonitrile

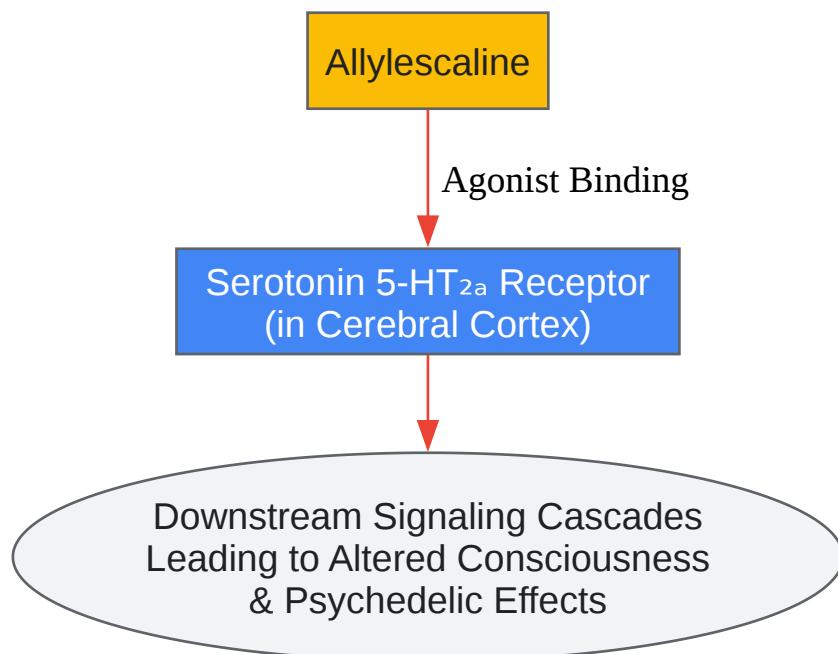
- **Alkylation:** A solution was prepared containing 5.8 g of homosyringonitrile, 100 mg of decyltriethylammonium iodide, and 13.6 g of allyl iodide in 50 mL of anhydrous acetone.
- **Reaction:** To this solution, 6.9 g of finely powdered anhydrous potassium carbonate (K_2CO_3) was added. The mixture was held at reflux for 16 hours.
- **Work-up:** The resulting mixture was filtered, and the solid residue was washed with acetone. The solvent from the combined filtrate was removed under vacuum.
- **Extraction:** The residue was suspended in acidified water and extracted three times with 100 mL portions of methylene chloride (CH_2Cl_2). The pooled organic extracts were washed with 5% sodium hydroxide (NaOH) and then with dilute hydrochloric acid (HCl).
- **Purification:** The solvent was removed under vacuum, yielding an amber-colored oil. This crude product was distilled at 125-137 °C at 0.1 mm/Hg to yield 5.7 g of 3,5-dimethoxy-4-allyloxyphenylacetonitrile.[1]

Reduction to Allyescaline (4-Allyloxy-3,5-dimethoxyphenethylamine)

- **Hydride Complex Formation:** A suspension of 4.0 g of lithium aluminum hydride (LAH) in 150 mL of anhydrous tetrahydrofuran (THF) was prepared under a nitrogen atmosphere and cooled to 0 °C with vigorous stirring. 2.8 mL of 100% sulfuric acid (H_2SO_4) was added dropwise to form aluminum hydride.
- **Reduction:** A solution of 5.5 g of the previously synthesized nitrile in 10 mL of anhydrous THF was added to the hydride mixture. The reaction was stirred at 0 °C for several minutes and then brought to reflux for 30 minutes.
- **Quenching:** After cooling, excess hydride was destroyed by the addition of isopropyl alcohol (IPA), followed by sufficient 10% NaOH to form granular solids.
- **Final Extraction and Purification:** The solids were removed by filtration. The solvent was removed from the filtrate under vacuum. The residue was added to dilute H_2SO_4 , washed with CH_2Cl_2 , made basic with NaOH, and then extracted with CH_2Cl_2 .

- Distillation & Salt Formation: The solvent was removed from the final extracts, and the residual oil was distilled at 110-120 °C at 0.4 mm/Hg to yield 4.9 g of the free base. This was dissolved in IPA, neutralized with concentrated HCl, and diluted with diethyl ether to precipitate the hydrochloride salt.[\[1\]](#)





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